molecular formula C7H4Cl2O3 B1629177 4,5-Dichloro-2-hydroxybenzoic acid CAS No. 50274-58-3

4,5-Dichloro-2-hydroxybenzoic acid

Cat. No. B1629177
CAS RN: 50274-58-3
M. Wt: 207.01 g/mol
InChI Key: LMLXXZZOQAUVBB-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O3 and a molecular weight of 207.01 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4,5-Dichloro-2-hydroxybenzoic acid is 1S/C7H4Cl2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12) . This indicates that the compound has two chlorine atoms, one hydroxyl group, and one carboxyl group attached to a benzene ring.


Physical And Chemical Properties Analysis

4,5-Dichloro-2-hydroxybenzoic acid is a powder at room temperature . It has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.665±0.06 g/cm3 . The compound has a melting point of 206-211 °C .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Research has demonstrated the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. However, the primary product was bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating a unique cross-linking reaction (Ritmaleni, Notario, & Yuliatun, 2013).
  • Studies on poly(4-hydroxybenzoate)s have shown that bulk condensations of 3,5-dichloro-4-hydroxybenzoic acid with acetic anhydride yield high molecular weight polymers with significant thermal stability (Kricheldorf & Schwarz, 1984).

Biotechnological Applications

  • 4-Hydroxybenzoic acid, closely related to 4,5-dichloro-2-hydroxybenzoic acid, is a versatile intermediate for bioproducts used in various sectors such as food, cosmetics, pharmacy, and more. Biotechnological synthesis of compounds like resveratrol and vanillyl alcohol using 4-hydroxybenzoic acid has been explored (Wang et al., 2018).

Environmental Chemistry

  • The relationship between chlorine decay and disinfection by-products (DBPs) formation, with the use of compounds like 4-hydroxybenzoic acid and its derivatives, has been studied to understand chlorine degradation in water treatment processes (Chang et al., 2006).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of 4,5-dichloro-2-hydroxybenzoic acid have been synthesized and evaluated for potential biological activity. For instance, the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide is a significant development (Begunov & Valyaeva, 2015).

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4,5-Dichloro-2-hydroxybenzoic acid are not mentioned in the sources I found, similar compounds like 4-Hydroxybenzoic acid are being studied for their potential applications in food, cosmetics, pharmacy, fungicides, etc . They are also being explored as intermediates for the synthesis of several value-added bioproducts .

Mechanism of Action

Target of Action

It’s structurally similar compound, 3,5-dichloro-4-hydroxybenzoic acid, has been reported to be used as cyclin-dependent kinase inhibitors to treat cell proliferative disorders, such as cancer .

Mode of Action

Based on its structural similarity to other hydroxybenzoic acids, it can be inferred that it may interact with its targets through hydrogen bonding and hydrophobic interactions, given the presence of the hydroxyl and carboxyl groups in its structure .

Biochemical Pathways

Hydroxybenzoic acids, a class of compounds to which 4,5-dichloro-2-hydroxybenzoic acid belongs, are known to be involved in various biochemical pathways in plants, particularly in response to environmental stresses .

Pharmacokinetics

Its predicted properties include a boiling point of 3500±420 °C and a density of 1665±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its potential role as a cyclin-dependent kinase inhibitor, it may influence cell cycle regulation and potentially exhibit anti-proliferative effects .

Action Environment

The action, efficacy, and stability of 4,5-Dichloro-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a reaction involving organoboron reagents, is known to be influenced by the reaction conditions, including temperature and the presence of other functional groups . As such, the action of 4,5-Dichloro-2-hydroxybenzoic acid may also be influenced by similar factors.

properties

IUPAC Name

4,5-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLXXZZOQAUVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630018
Record name 4,5-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-hydroxybenzoic acid

CAS RN

50274-58-3
Record name 4,5-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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